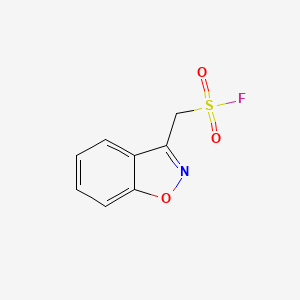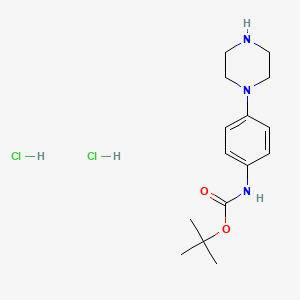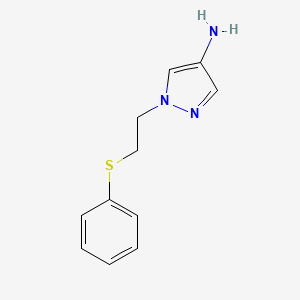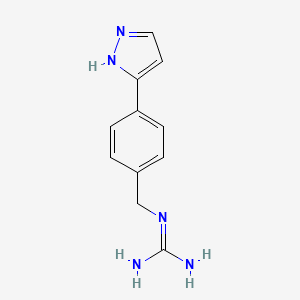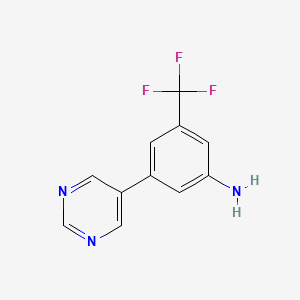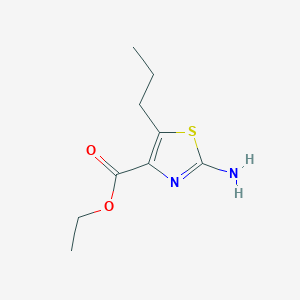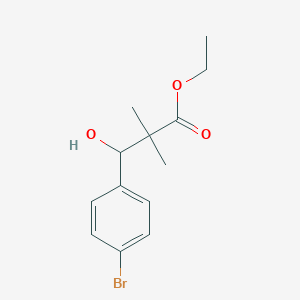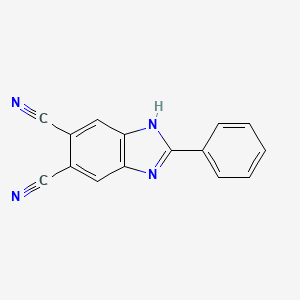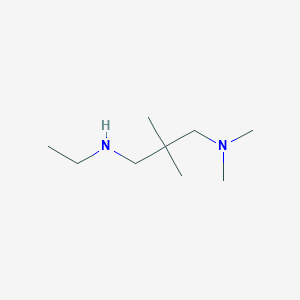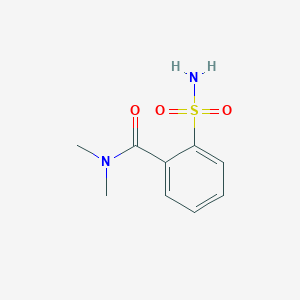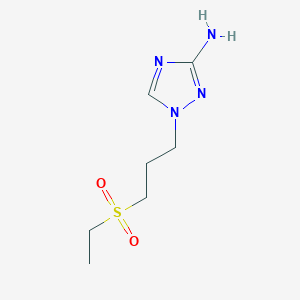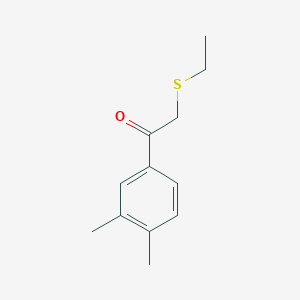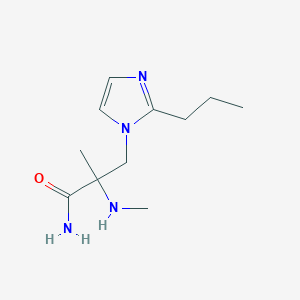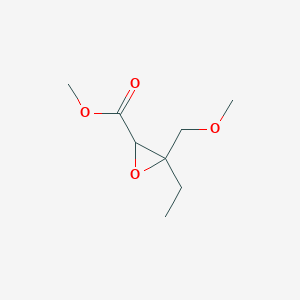
2-((Azetidin-3-yloxy)methyl)-4-ethylmorpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((Azetidin-3-yloxy)methyl)-4-ethylmorpholine is a heterocyclic compound that contains both azetidine and morpholine rings. These structures are known for their significant roles in medicinal chemistry due to their unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Azetidin-3-yloxy)methyl)-4-ethylmorpholine can be achieved through various synthetic routes. One common method involves the aza Paternò–Büchi reaction, which is a [2 + 2] photocycloaddition reaction between an imine and an alkene component. This reaction is efficient for synthesizing functionalized azetidines, although it has inherent challenges.
Another method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates. This method is simple and efficient, yielding functionalized 3-substituted 3-(acetoxymethyl)azetidines.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
Chemical Reactions Analysis
Types of Reactions
2-((Azetidin-3-yloxy)methyl)-4-ethylmorpholine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include molecular iodine for catalysis, as seen in the synthesis of 3-pyrrole-substituted 2-azetidinones, and various boronic acids for Suzuki–Miyaura cross-coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the aza-Michael addition yields functionalized 3-substituted 3-(acetoxymethyl)azetidines.
Scientific Research Applications
2-((Azetidin-3-yloxy)methyl)-4-ethylmorpholine has several scientific research applications:
Chemistry: It is used in the synthesis of novel heterocyclic compounds.
Biology: It serves as a building block for biologically active molecules.
Medicine: It is a key component in the development of new pharmaceuticals, particularly antibiotics.
Industry: It is used in the production of high-quality reference standards for pharmaceutical testing.
Mechanism of Action
The mechanism of action of 2-((Azetidin-3-yloxy)methyl)-4-ethylmorpholine involves its interaction with specific molecular targets and pathways. The azetidine ring is known to exhibit various biological activities, which are mediated through its interaction with enzymes and receptors in the body. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
2-[(Azetidin-3-yloxy)methyl]-1,3-thiazole: This compound shares the azetidine ring but has a thiazole ring instead of a morpholine ring.
3-Pyrrole-substituted 2-azetidinones: These compounds have a pyrrole ring attached to the azetidine ring.
Uniqueness
2-((Azetidin-3-yloxy)methyl)-4-ethylmorpholine is unique due to the presence of both azetidine and morpholine rings, which confer distinct chemical and biological properties. This dual-ring structure makes it a versatile compound in various scientific research applications.
Properties
Molecular Formula |
C10H20N2O2 |
|---|---|
Molecular Weight |
200.28 g/mol |
IUPAC Name |
2-(azetidin-3-yloxymethyl)-4-ethylmorpholine |
InChI |
InChI=1S/C10H20N2O2/c1-2-12-3-4-13-10(7-12)8-14-9-5-11-6-9/h9-11H,2-8H2,1H3 |
InChI Key |
NKCARFNEOVZPPU-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCOC(C1)COC2CNC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


